N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
Description
N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[3,4-d]pyridazine core substituted with an isopropyl group at position 4, a phenyl group at position 1, and a cyclopentyl-acetamide moiety linked via a thioether bond.
Properties
IUPAC Name |
N-cyclopentyl-2-(1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-14(2)19-17-12-22-26(16-10-4-3-5-11-16)20(17)21(25-24-19)28-13-18(27)23-15-8-6-7-9-15/h3-5,10-12,14-15H,6-9,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHCWQSAHZCDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=CC=C3)SCC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
Formation of the Pyrazolo[3,4-d]pyridazine Core: This step often involves the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Thioacetamide Group: The thioacetamide moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazolo[3,4-d]pyridazine core is replaced by a thioacetamide group.
Cyclopentyl Substitution: The cyclopentyl group is typically introduced through alkylation reactions, using cyclopentyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyridazine core or other functional groups, leading to a variety of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
Molecular Information
- Molecular Formula : C21H25N5O2
- Molecular Weight : 379.5 g/mol
- CAS Number : 946204-06-4
Structure
The compound features a cyclopentyl group attached to a thioacetamide moiety linked to a pyrazolo[3,4-d]pyridazine derivative, which contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyridazine have been shown to inhibit tumor growth in various cancer cell lines, including non-small-cell lung carcinoma and ovarian cancer. This is attributed to their ability to interfere with key signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
There is emerging evidence suggesting that thioacetamide derivatives can provide neuroprotective effects. Compounds that share structural characteristics with this compound have been investigated for their potential in treating neurodegenerative diseases such as Parkinson's disease. These compounds may exert protective effects on dopaminergic neurons, possibly by modulating mitochondrial function and reducing oxidative stress .
Antimicrobial Properties
Research indicates that certain derivatives of thioacetamides exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. This suggests potential applications in developing new antibiotics or antimicrobial agents .
Table 1: Summary of Anticancer Activity Studies
Table 2: Neuroprotective Effects Observed
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease processes, such as kinases or proteases.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signaling pathways that control cell growth, differentiation, or apoptosis.
Gene Expression: The compound could influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and functional groups:
Key Observations :
- Core Heterocycles: The pyrazolo[3,4-d]pyridazine core in the target compound differs from triazinoindole () and pyrrolo-triazolo-pyrazine () systems. These cores influence electronic properties and binding modes; pyrazolo-pyridazines may offer enhanced π-π stacking compared to triazinoindoles .
- However, bromine in Compound 26 could enhance halogen bonding in target interactions .
- Functional Groups : The cyclopentyl-thioacetamide linkage in the target compound balances conformational rigidity and lipophilicity, contrasting with fluorinated thioethers (), which exhibit extreme chemical stability but environmental persistence .
Biological Activity
N-cyclopentyl-2-((4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 379.5 g/mol. Its structure features a cyclopentyl group attached to a thioacetamide moiety, which is linked to a pyrazolo[3,4-d]pyridazine derivative.
The biological activity of this compound primarily involves its interaction with various molecular targets implicated in cancer progression. It is believed to inhibit key signaling pathways that are critical for tumor growth and survival. Specific mechanisms may include:
- Inhibition of Kinases : Similar compounds have shown to act as dual inhibitors of tyrosine and phosphoinositide kinases, which are crucial in cancer cell signaling pathways .
- Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to increased apoptosis .
Efficacy Against Cancer Cell Lines
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 Value (µM) | Mechanism Observed |
|---|---|---|
| A549 (Lung) | 1.68 | Induces apoptosis and cell cycle arrest |
| MCF-7 (Breast) | 1.58 | Inhibits EGFR phosphorylation |
| PANC-1 (Pancreas) | 0.90 | Promotes caspase activation |
| HCT116 (Colon) | 2.29 | Inhibits tubulin polymerization |
These results indicate that the compound exhibits potent cytotoxicity across multiple cancer types, with IC50 values in the low micromolar range.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Study on A549 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in early and late apoptotic cells compared to controls, suggesting its role as an effective anticancer agent .
- MCF-7 Cell Line Analysis : In MCF-7 cells, the compound not only inhibited cell proliferation but also altered the expression levels of pro-apoptotic markers such as p53 and Bax, indicating a mechanism involving apoptosis induction .
- PANC-1 Cell Studies : Research indicated that N-cyclopentyl derivatives could enhance the expression of caspase enzymes, further supporting their role in promoting programmed cell death in pancreatic cancer cells .
Q & A
Q. How to resolve discrepancies in synthetic yields reported across studies?
- Answer :
- Reaction Replication : Strictly follow reported conditions (e.g., anhydrous DMF, argon atmosphere) .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted pyridazine precursors) .
- DoE (Design of Experiments) : Apply factorial designs to test interactions between temperature, solvent, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
